
ethyl (3R)-3-cyano-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-3-cyano-5-methylhexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to a hexanoate ester backbone. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-cyano-5-methylhexanoate can be synthesized through various methods. One common approach involves the esterification of 3-cyano-5-methylhexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acyl chlorides or acid anhydrides as starting materials. For example, 3-cyano-5-methylhexanoyl chloride can be reacted with ethanol in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the cyano and ester groups into the hexanoate backbone. These systems offer advantages such as improved reaction control, reduced reaction times, and higher product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3R)-3-cyano-5-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-cyano-5-methylhexanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Concentrated sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 3-cyano-5-methylhexanoic acid and ethanol.
Reduction: Ethyl (3R)-3-amino-5-methylhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (3R)-3-cyano-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitrilases.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl (3R)-3-cyano-5-methylhexanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The cyano group can be converted to an amine group by nitrilases, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3R)-3-cyano-5-methylhexanoate can be compared to other similar compounds such as:
Ethyl 3-cyano-5-methylpentanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-cyano-5-methylheptanoate: Similar structure but with a longer carbon chain.
Ethyl 3-amino-5-methylhexanoate: Similar structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyano and ester functional groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
181289-38-3 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl (3R)-3-cyano-5-methylhexanoate |
InChI |
InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
WBQBMWWPFBMMOD-SECBINFHSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](CC(C)C)C#N |
Kanonische SMILES |
CCOC(=O)CC(CC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




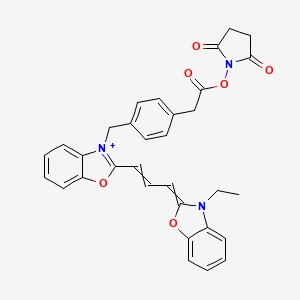



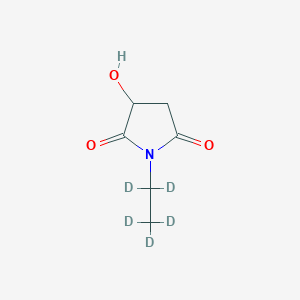

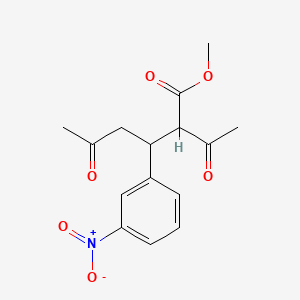
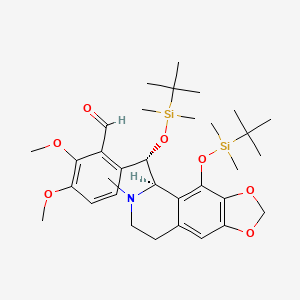
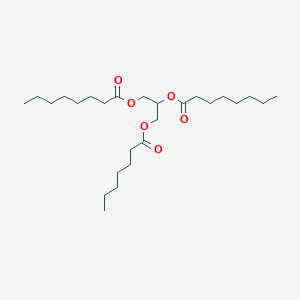
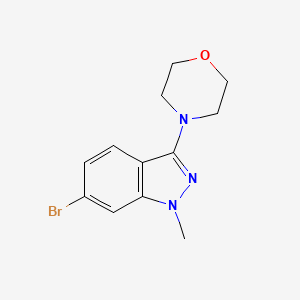

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
